molecular formula C7H13N B11744752 Spiro[2.4]heptan-4-amine

Spiro[2.4]heptan-4-amine

Cat. No.: B11744752
M. Wt: 111.18 g/mol
InChI Key: GBVPJNVSPYWXOB-UHFFFAOYSA-N
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Description

Spiro[24]heptan-4-amine is a chemical compound with the molecular formula C7H13N It is characterized by a unique spirocyclic structure, where a seven-membered ring is fused to a four-membered ring at a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-4-amine typically involves the transformation of spiro[2.4]heptan-4-one. One common method includes the conversion of spiro[2.4]heptan-4-one to a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition of an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone, followed by epoxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organocuprate reagents for conjugate addition, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[2.4]heptan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-4-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptan-4-amine is unique due to its combination of a spirocyclic structure and an amine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

spiro[2.4]heptan-7-amine

InChI

InChI=1S/C7H13N/c8-6-2-1-3-7(6)4-5-7/h6H,1-5,8H2

InChI Key

GBVPJNVSPYWXOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)N

Origin of Product

United States

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